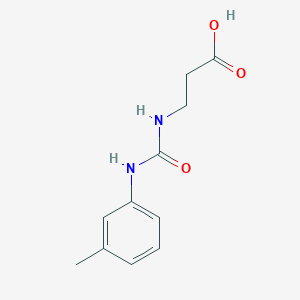

3-(3-m-Tolyl-ureido)-propionic acid

Overview

Description

3-(3-m-Tolyl-ureido)-propionic acid is a ureido-substituted propionic acid derivative characterized by a urea functional group (-NH-CO-NH-) linked to a meta-methylphenyl (m-Tolyl) moiety. Its molecular formula is C₁₁H₁₄N₂O₃, with an average molecular weight of 222.24 g/mol (inferred from structural analogs in ). The compound’s structure combines the carboxylic acid group of propionic acid with a urea-linked aromatic ring, which may confer unique physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-m-Tolyl-ureido)-propionic acid typically involves the reaction of m-tolyl isocyanate with β-alanine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate ureido compound, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-m-Tolyl-ureido)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety.

Substitution: The compound can participate in substitution reactions, where the tolyl group or the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents or nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-[(3-methylphenyl)carbamoylamino]propanoic acid

- Molecular Formula : C12H15N2O2

- Molecular Weight : 222.24 g/mol

- CAS Number : 133115-50-1

The compound features a tolyl group attached to a urea moiety, linked to a propionic acid chain. This structure allows for diverse interactions with biological targets, making it valuable in medicinal chemistry.

Chemistry

3-(3-m-Tolyl-ureido)-propionic acid serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

- Synthesis of Dual Inhibitors : The compound has been studied for its role in synthesizing dual inhibitors targeting cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are relevant in pain management and inflammation .

Biology

The compound's biological activities are notable, particularly in enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : It can inhibit specific enzymes by forming hydrogen bonds with their active sites, leading to modulation of their activity. This mechanism is crucial in drug design for targeting diseases such as cancer and inflammation .

-

Pharmacological Effects :

- Anti-inflammatory Activity : Studies indicate that it can reduce the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6 .

- Antimicrobial Properties : Preliminary research shows activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .

- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

A study demonstrated that treatment with this compound significantly reduced TNF-alpha and IL-6 secretion in macrophages, highlighting its potential for anti-inflammatory therapies .

Antimicrobial Activity

In vitro assays revealed that the compound effectively inhibited growth in bacterial strains, with MIC values comparable to standard antibiotics, suggesting its utility in combating resistant infections .

Cytotoxicity in Cancer Research

Research on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations above 50 µM, indicating its potential as an anticancer therapeutic .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Activity against resistant bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Mechanism of Action

The mechanism of action of 3-(3-m-Tolyl-ureido)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tolyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ureido- and Amido-Substituted Propionic Acids

- 3-Ureidopropionic Acid (β-Ureidopropionate): Molecular Formula: C₄H₈N₂O₃ (). Key Differences: Lacks the m-Tolyl group, resulting in simpler structure and lower molecular weight.

- 3-[p-Hydroxyphenyl]-propionic Acid Amide (): Structure: Features an amide bond instead of urea, with a p-hydroxyphenyl group.

Aryl-Substituted Propionic Acids

- Structural Contrast: Replaces urea with a methoxy group, reducing hydrogen-bonding capacity but enhancing lipophilicity.

- 3-(4-Hydroxyphenyl)propionic Acid (): Source: Microbial metabolite of flavonoids (e.g., naringenin, hesperetin). Activity: Antioxidant (TEAC = 0.579) and biomarker for dietary polyphenol intake.

- Applications: Intermediate in organic synthesis; CAS 1505-50-6.

Amino-Substituted Propionic Acids

- 3-Amino-3-(2-nitrophenyl)propionic Acid (): Features: Nitro and amino groups on the phenyl ring; used in biochemical research.

- 3-(N,N-Dimethylamino)propionic Acid (): Applications: Building block for surfactants and pharmaceutical agents.

Comparative Data Table

Research Findings and Functional Insights

- Synthetic Methods: Ureido-propionic acids may be synthesized via urea-forming reactions, whereas arylthio derivatives (e.g., 3-(arylthio)propionic acids) utilize copper-mediated C–S coupling (). Microbial biotransformation of polyphenols yields hydroxylated phenylpropionic acids ().

- Biological Activities: Anti-inflammatory: 3-(p-Methoxyphenyl)-propionic acid mimics metformin’s cytokine inhibition. Antioxidant: 3-(4-Hydroxyphenyl)propionic acid outperforms esters in radical scavenging (). Biomarker Potential: Hydroxyphenylpropionic acids correlate with flavonoid intake ().

- Aryl Substituents: Electron-donating groups (e.g., -OH, -OCH₃) increase antioxidant activity, while methyl groups (e.g., m-Tolyl) may enhance lipophilicity and membrane permeability.

Biological Activity

3-(3-m-Tolyl-ureido)-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O2, featuring a urea functional group linked to a propionic acid moiety. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The compound acts primarily through modulation of enzyme activity and receptor interactions. It has been shown to bind to specific enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways. For example, studies suggest that it may interact with protein tyrosine kinases, which are crucial in signal transduction processes related to cell growth and differentiation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been reported to exert anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, including resistant strains, although further research is necessary to confirm these effects.

- Cytotoxicity : In cancer cell lines, the compound has demonstrated cytotoxic effects, indicating its potential as an anticancer agent.

Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects :

A study investigated the effects of this compound on macrophage activation. The results showed a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent . -

Antimicrobial Activity :

In vitro assays demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential for further development as an antimicrobial agent . -

Cytotoxicity in Cancer Research :

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis and significantly reduced cell viability at concentrations above 50 µM, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-m-Tolyl-ureido)-propionic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal (Pd/C) with H₂ gas has been used to reduce unsaturated intermediates in analogous compounds, achieving yields >80% under mild conditions (e.g., 25°C, 1 atm H₂) . Optimize stoichiometry of urea-forming agents (e.g., carbodiimides) to minimize side reactions. Characterization via HPLC (≥98% purity) and NMR (to confirm ureido linkage integrity) is critical .

Q. What analytical techniques are most reliable for characterizing structural features like the ureido group and aromatic substitution pattern?

- Methodological Answer :

- NMR : - and -NMR can resolve the m-tolyl group (e.g., meta-substitution patterns via coupling constants) and ureido NH protons (δ 5.5–6.5 ppm).

- FTIR : Confirm ureido C=O stretch (~1640–1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₄N₂O₃: 231.1028) .

Q. How does solubility in aqueous vs. organic solvents affect experimental design for biological assays?

- Methodological Answer : Propionic acid derivatives typically exhibit limited aqueous solubility. For in vitro studies, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS. For kinetic studies, use polar aprotic solvents (e.g., acetonitrile) with LC-MS compatibility . Pre-saturate buffers with the compound to avoid precipitation during long-term assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Conduct parallel studies:

- In vitro : Measure stability in liver microsomes (e.g., CYP450-mediated oxidation) .

- In vivo : Use isotopic labeling (e.g., -tagged compound) to track metabolite formation via autoradiography .

- Adjust dosing regimens based on half-life (e.g., QD vs. BID administration) to maintain therapeutic concentrations .

Q. What strategies optimize regioselectivity during ureido group formation to avoid byproducts?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct urea formation to the amine .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling while suppressing acylurea byproducts .

- Kinetic Control : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quench at 85% conversion to minimize side reactions .

Q. How do substituent variations (e.g., electron-donating vs. withdrawing groups on the aryl ring) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 3-(4-fluorophenyl)- vs. 3-(4-hydroxyphenyl)-propionic acid) show that electron-withdrawing groups enhance target binding (e.g., IC₅₀ reduced by 40% with -F vs. -OCH₃) but may reduce solubility. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. What are best practices for ensuring batch-to-batch consistency in large-scale synthesis for reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .

- Quality Control : Enforce strict specifications (e.g., ≤0.5% residual solvents via GC-MS, endotoxin levels <0.1 EU/mg for in vivo use) .

- Documentation : Use Lot Tracking Numbers (LTNs) to correlate synthetic conditions (e.g., temperature gradients, catalyst batches) with bioactivity outcomes .

Properties

IUPAC Name |

3-[(3-methylphenyl)carbamoylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-3-2-4-9(7-8)13-11(16)12-6-5-10(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWNZKGDFWEIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588144 | |

| Record name | N-[(3-Methylphenyl)carbamoyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133115-50-1 | |

| Record name | N-[(3-Methylphenyl)carbamoyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.